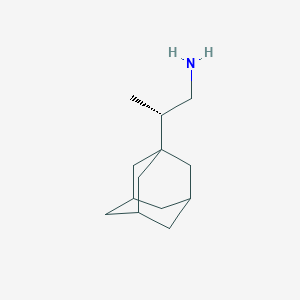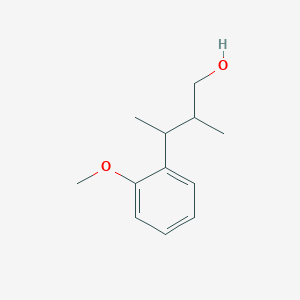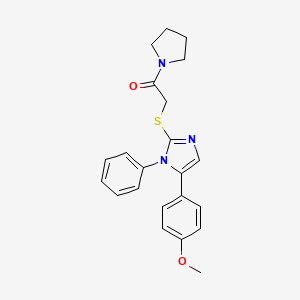
(2S)-2-(1-Adamantyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1-Adamantyl)propan-1-amine is a chemical compound that belongs to the class of amines. It is commonly known as Memantine and is used as a medication for the treatment of Alzheimer's disease. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of (2S)-2-(1-Adamantyl)propan-1-amine involves the blocking of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory. In Alzheimer's disease, the excessive activation of NMDA receptors leads to neuronal damage and cognitive decline. By blocking these receptors, (2S)-2-(1-Adamantyl)propan-1-amine can prevent neuronal damage and improve cognitive function.
Biochemical and Physiological Effects:
(2S)-2-(1-Adamantyl)propan-1-amine has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation in the brain. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of (2S)-2-(1-Adamantyl)propan-1-amine is its specificity for NMDA receptors, which makes it a promising candidate for the treatment of neurological disorders. However, this compound has a relatively short half-life, which may limit its effectiveness as a medication. In addition, there is limited research on the long-term effects of (2S)-2-(1-Adamantyl)propan-1-amine, which may limit its clinical use.
Future Directions
There are several future directions for the research on (2S)-2-(1-Adamantyl)propan-1-amine. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the long-term effects of (2S)-2-(1-Adamantyl)propan-1-amine on cognitive function and neuronal health. Additionally, there is a need for further research on the potential use of this compound in the treatment of other neurological disorders. Finally, the development of new formulations and delivery methods may improve the clinical efficacy of (2S)-2-(1-Adamantyl)propan-1-amine.
Synthesis Methods
The synthesis of (2S)-2-(1-Adamantyl)propan-1-amine involves the reaction of 1-adamantylamine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to obtain (2S)-2-(1-Adamantyl)propan-1-amine. This method has been optimized to produce high yields of pure compound.
Scientific Research Applications
(2S)-2-(1-Adamantyl)propan-1-amine has been extensively studied for its potential therapeutic properties in the treatment of Alzheimer's disease. It works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the pathogenesis of Alzheimer's disease. In addition to Alzheimer's disease, this compound has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
(2S)-2-(1-adamantyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3/t9-,10?,11?,12?,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCMLXKWMYFLFU-HIVKSXORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369647.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)
![2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone](/img/structure/B2369649.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)
![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)
![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369655.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2369664.png)
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2369665.png)
![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)
